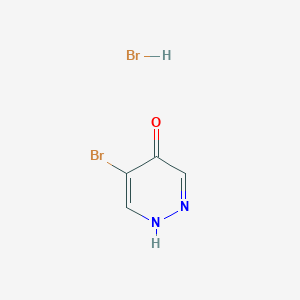

5-Bromopyridazin-4-ol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-1H-pyridazin-4-one;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-7-2-4(3)8;/h1-2H,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABBWWNMIBXHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884550-23-5 | |

| Record name | 5-bromopyridazin-4-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Strategy for 5 Bromopyridazin 4 Ol Hydrobromide and Its Functionalized Analogues

Established Synthetic Pathways to Halogenated Pyridazin-4-ols

The synthesis of halogenated pyridazin-4-ols, key precursors for more complex molecules, is often achieved through multi-step sequences or cycloaddition reactions that construct the core heterocyclic ring.

Multi-Step Approaches from Precursor Molecules

The construction of the pyridazine (B1198779) ring system frequently involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. Subsequent halogenation and other functional group interconversions lead to the desired halogenated pyridazin-4-ol. For instance, the synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol has been reported starting from methyl 2-(4-bromophenyl)acetate. researchgate.net This multi-step process involves the formation of a malonate derivative, followed by cyclization with a suitable nitrogen-containing reagent to form the pyrimidine (B1678525) ring. A similar strategic approach can be envisioned for pyridazine synthesis, where a suitably substituted precursor undergoes cyclization and subsequent bromination to yield the target compound.

Another established method involves the autocyclization of N-(3-bromopropyl)amides to form 5,6-dihydro-4H-1,3-oxazine hydrobromides. nih.gov This intramolecular cyclization highlights a pathway that, while not directly yielding a pyridazine, demonstrates the utility of haloalkylamides in forming heterocyclic systems. This principle can be adapted to pyridazine synthesis by using appropriate hydrazine-based starting materials.

Cycloaddition Reactions in Pyridazine Core Construction

Cycloaddition reactions represent a powerful and atom-economical strategy for the synthesis of heterocyclic rings, including the pyridazine core. nih.gov The Diels-Alder reaction, particularly the inverse electron demand variant, is a prominent method for constructing the pyridazine ring. mdpi.comorganic-chemistry.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile to form a dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine. The use of appropriately substituted dienes and dienophiles allows for the direct introduction of desired functionalities.

For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers has been shown to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. organic-chemistry.org Similarly, [3+2] cycloaddition reactions of pyridazinium ylides with dipolarophiles offer a route to fused pyridazine derivatives. nih.gov These reactions proceed with controlled stereochemistry and regiochemistry, providing access to complex molecular architectures. nih.govacs.org The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines also provides a metal-free and neutral condition route to a variety of pyridazine derivatives. organic-chemistry.orgacs.org

Advanced Catalytic Approaches in Pyridazine Functionalization

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the functionalization of heterocyclic compounds. These advanced techniques offer high efficiency, selectivity, and functional group tolerance, making them invaluable for the synthesis of complex pyridazine derivatives.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Bromine Modification

The bromine atom in 5-Bromopyridazin-4-ol (B3034460) serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions have become a cornerstone of modern organic synthesis due to their reliability and broad applicability. rhhz.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridazine with a boronic acid or ester, enabling the formation of a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the pyridazine ring.

Sonogashira Coupling: This reaction, also typically catalyzed by palladium, involves the coupling of the bromopyridazine with a terminal alkyne. This provides a straightforward route to alkynyl-substituted pyridazines, which are valuable precursors for further transformations.

Heck Coupling: The Heck reaction facilitates the coupling of the bromopyridazine with an alkene, leading to the formation of vinyl-substituted pyridazines.

The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. Ligand-free catalytic systems are also gaining attention due to their cost-effectiveness and sustainability. rsc.org Furthermore, multimetallic catalysis, where two different metal catalysts work cooperatively, can enable challenging cross-coupling reactions, such as the direct coupling of two different aryl electrophiles. wisc.edu

Regioselective C-H Functionalization Strategies (e.g., Magnesiation)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org While the electron-deficient nature of the pyridine (B92270) ring can make C-H functionalization challenging, various methods have been developed to achieve regioselective transformations. nih.govnih.gov

One approach involves the use of directing groups to guide the metal catalyst to a specific C-H bond. mdpi.comnih.gov For instance, N-aryl-2-aminopyridines can form stable complexes with transition metals, facilitating cyclization and functionalization reactions. nih.gov

Another strategy is the temporary dearomatization of the pyridine ring to enhance its reactivity towards electrophilic functionalization. nih.gov This allows for meta-C-H functionalization, which is typically difficult to achieve. nih.gov

Regioselective magnesiation, a form of C-H activation, can also be employed. This involves the deprotonation of a specific C-H bond using a strong magnesium-based reagent, followed by quenching with an electrophile. This method allows for the direct introduction of a variety of functional groups onto the pyridazine ring.

Organocatalytic Applications in Pyridazine Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity. chemtube3d.com In the context of pyridazine chemistry, organocatalysts can be employed in various transformations.

For instance, photochemical organocatalytic functionalization of pyridines has been demonstrated, proceeding via pyridinyl radicals. acs.orgnih.gov This method allows for the formation of new carbon-carbon bonds under mild conditions. A dithiophosphoric acid has been identified as a versatile catalyst that can act as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor. acs.orgnih.gov

Furthermore, asymmetric cycloaddition reactions catalyzed by organocatalysts can provide enantioenriched heterocyclic products. acs.org Proline and its derivatives are well-known organocatalysts for aldol (B89426) and Mannich reactions, which can be utilized in the synthesis of chiral building blocks for pyridazine derivatives. chemtube3d.com

Targeted Derivatization of 5-Bromopyridazin-4-ol Hydrobromide

The structure of 5-Bromopyridazin-4-ol offers two primary sites for chemical modification: the pyridazin-4-ol core and the bromine substituent at the C-5 position. This dual reactivity allows for a range of targeted derivatizations to generate diverse molecular architectures.

Chemical Transformations of the Pyridazin-4-ol Moiety

The reactivity of the pyridazin-4-ol moiety is governed by its tautomeric equilibrium between the pyridazin-4-ol (enol) form and the pyridazin-4(1H)-one (keto) form. nih.govchemtube3d.com In solution and the solid state, the keto form, pyridazin-4(1H)-one, is generally predominant. chemtube3d.com This tautomerism is critical as it presents multiple nucleophilic and electrophilic sites, influencing the outcome of derivatization reactions.

O-Alkylation and N-Alkylation: The ambident nucleophilic character of the pyridazinone ring system often leads to a mixture of N- and O-alkylated products when treated with alkylating agents. The regioselectivity of this reaction is highly dependent on factors such as the nature of the alkylating agent, the base used, and the reaction solvent. For instance, in related pyrimidin-2(1H)-one systems, direct alkylation with alkyl halides can yield mixtures, whereas specific conditions or the use of different alkylating agents can favor one isomer over the other. nih.gov Chemoselective O-alkylation can sometimes be achieved by tuning reaction conditions, such as using a specific base and solvent combination, which can be crucial for obtaining a single desired product. nih.govacs.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been effective for achieving high yields of O-alkylated products in similar heterocyclic systems. acs.org

Conversion to Halopyridazines: A key transformation of the pyridazin-4-ol moiety is the conversion of the hydroxyl group (or its keto tautomer) into a chlorine atom. This is typically accomplished by treatment with dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃). nih.govnih.gov The resulting 5-bromo-4-chloropyridazine is a highly valuable intermediate, as the chlorine atom can be subsequently displaced by a wide variety of nucleophiles in SNAr reactions.

Table 1: Representative Transformations of the Pyridazin-4-ol Moiety

| Reaction Type | Reagents and Conditions | Product Type | Significance |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, MeCN) | 4-Alkoxy-5-bromopyridazine | Introduces diverse side chains, modulates solubility and biological activity. nih.govnih.gov |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., MeCN) | 2-Alkyl-5-bromo-2,3-dihydropyridazin-4-one | Creates isomeric products with distinct properties. nih.gov |

| Chlorination | Phosphorus oxychloride (POCl₃), Reflux | 5-Bromo-4-chloropyridazine | Activates the C-4 position for subsequent nucleophilic substitution. nih.govnih.gov |

Manipulation of the Bromine Substituent

The pyridazine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) at carbon atoms bearing a halogen. liberty.edu The bromine atom at the C-5 position of 5-bromopyridazin-4-ol is thus susceptible to displacement by various nucleophiles. This reaction pathway is fundamental for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr): The C-Br bond can be targeted by nitrogen, oxygen, sulfur, and carbon-based nucleophiles. For example, reaction with primary or secondary amines can introduce substituted amino groups at the C-5 position. Similarly, alkoxides or thiolates can be used to form the corresponding ethers and thioethers. The reactivity in these substitutions can be influenced by the nature of the nucleophile and the specific reaction conditions employed. pressbooks.pubyoutube.com In related brominated pyridine systems, the reactivity of the bromine atom is well-established, allowing for its replacement by amino groups through reactions with ammonia (B1221849) or amines, often under elevated temperatures. researchgate.net

Table 2: Examples of Nucleophilic Substitution at the C-5 Position

| Nucleophile | Reagents and Conditions | Product Type | Application |

|---|---|---|---|

| Amines (R¹R²NH) | Heat, optional catalyst | 5-(Dialkyl/Aryl)amino-pyridazin-4-ol | Introduction of basic side chains for pharmaceutical applications. researchgate.net |

| Alcohols/Phenols (R-OH) | Strong base (e.g., NaH) | 5-Alkoxy/Aryloxy-pyridazin-4-ol | Synthesis of ether-linked analogues. |

| Thiols (R-SH) | Base (e.g., Na₂S, R-SNa) | 5-(Alkyl/Aryl)thio-pyridazin-4-ol | Creation of thioether derivatives. |

Formation and Chemical Behavior of Hydrobromide Salts in Synthesis

The use of 5-Bromopyridazin-4-ol as its hydrobromide salt is a common practice in synthetic chemistry, impacting its physical properties and reactivity.

Salt Formation via Acid-Base Reactions

Pyridazine itself is a weak base, with a pKa of approximately 2.0. nih.gov This modest basicity means that strong acids are required for efficient salt formation. The reaction of 5-Bromopyridazin-4-ol with hydrogen bromide (HBr), a strong acid, results in the protonation of one of the ring nitrogen atoms. This acid-base reaction forms the this compound salt. The salt is often a crystalline solid, which can be advantageous for purification and handling compared to the free base, which may be an oil or a less stable solid. nih.gov

The protonation occurs at one of the nitrogen atoms, creating a pyridazinium cation. This process can be represented by the following general reaction:

Pyridazine-Derivative + HBr ⇌ [Pyridazinium-Derivative]⁺Br⁻

Influence of Hydrobromide Counterion on Synthetic Processes

The presence of the hydrobromide counterion (Br⁻) can influence the course and efficiency of synthetic transformations. While the bromide ion is generally considered a weakly coordinating anion, its presence in the reaction medium is not entirely passive.

The interaction between the pyridazinium cation and the bromide anion is primarily electrostatic. youtube.comcore.ac.uk This ion pairing can affect the solubility of the compound in various organic solvents, which in turn can influence reaction rates and yields. For instance, in non-polar solvents, tight ion pairing might reduce the effective concentration of the reactive species, whereas in polar protic solvents, the salt may be more dissociated.

In Depth Studies of Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Pathways on the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits distinct reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the nitrogen atoms generally deactivates the ring towards electrophilic attack compared to benzene. However, the presence of the hydroxyl group at the 4-position and the bromine atom at the 5-position on 5-Bromopyridazin-4-ol (B3034460) significantly modulates this reactivity.

Electrophilic Reactions: The hydroxyl group is an activating group, directing electrophiles to the ortho and para positions. In the context of the pyridazine ring in 5-Bromopyridazin-4-ol, this would suggest potential electrophilic attack at the C3 and C6 positions. The enol form of the molecule, which exists in equilibrium with the keto form, possesses a more electron-rich pi system, making it more susceptible to electrophilic attack. masterorganicchemistry.com The alpha-carbon in an enol is particularly nucleophilic and readily reacts with electrophiles. masterorganicchemistry.com

Nucleophilic Reactions: Nucleophiles are species that donate a pair of electrons to form a new covalent bond and are considered Lewis bases. masterorganicchemistry.com The pyridazine ring is inherently electron-deficient and thus susceptible to nucleophilic attack. The bromine atom at the C5 position is a good leaving group, making this site a primary target for nucleophilic substitution reactions. Various nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion. nih.gov The reactivity of the pyridazine system towards nucleophiles can be influenced by the reaction conditions and the nature of the nucleophile itself.

Rearrangement Reactions and Tautomerism in Pyridazin-4-ol Systems

Pyridazin-4-ol systems are known to undergo rearrangement reactions and exist as tautomeric mixtures.

A significant feature of 5-Bromopyridazin-4-ol is its existence in a tautomeric equilibrium between the keto and enol forms. orgoreview.comfiveable.me Tautomers are constitutional isomers that rapidly interconvert. orgoreview.com In this specific case, the equilibrium is between 5-Bromopyridazin-4-ol (the enol form) and 5-Bromo-1H-pyridazin-4-one (the keto form).

The keto form contains a C=O double bond and a C-H bond, while the enol form has an O-H group attached to a carbon-carbon double bond. orgoreview.com Generally, the keto form is more stable and predominates because the C=O double bond is significantly stronger than a C=C double bond. orgoreview.comlibretexts.orglibretexts.org However, factors such as conjugation, intramolecular hydrogen bonding, and aromaticity can shift the equilibrium towards the enol form. libretexts.orglibretexts.org For instance, in β-dicarbonyl compounds, the enol form is favored due to the formation of a stable intramolecular hydrogen bond and a conjugated system. orgoreview.comlibretexts.org The solvent can also play a crucial role in the position of the tautomeric equilibrium. masterorganicchemistry.com

| Tautomeric Form | Key Structural Features | Relative Stability Factors |

|---|---|---|

| Enol Form (5-Bromopyridazin-4-ol) | C=C-OH | Potential for aromaticity in the pyridazine ring. |

| Keto Form (5-Bromo-1H-pyridazin-4-one) | C=O, N-H | Stronger C=O bond. |

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen of the keto form is protonated. A subsequent deprotonation at the alpha-carbon by a base leads to the formation of the enol. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: A base removes a proton from the alpha-carbon of the keto form to generate an enolate ion. fiveable.me Protonation of the enolate oxygen then yields the enol form. orgoreview.com

Computational studies and NMR spectroscopy are powerful tools for investigating tautomeric equilibria, allowing for the quantification of the relative amounts of each tautomer under different conditions. mdpi.com The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental observations, especially when intermolecular hydrogen bonding with the solvent competes with intramolecular hydrogen bonds. mdpi.com

Reactivity of the Bromine Atom in Diverse Chemical Environments

The bromine atom at the 5-position of the pyridazine ring is a key functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the pyridazine ring and the reaction conditions.

The C-Br bond in 5-Bromopyridazin-4-ol is susceptible to nucleophilic attack, leading to substitution reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide. For example, reaction with sodium amide or thiourea (B124793) can introduce an amino or thio group, respectively.

The bromine atom can also be involved in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and allow for the introduction of various aryl, vinyl, and alkynyl groups at the 5-position.

Oxidative and Reductive Transformations of the Pyridazine Core

The pyridazine core can undergo both oxidative and reductive transformations, although the specific reactions for 5-Bromopyridazin-4-ol are not extensively detailed in the provided search results.

Oxidative Transformations: Oxidation of pyridazine derivatives can lead to the formation of N-oxides or ring-opened products. Strong oxidizing agents can potentially cleave the pyridazine ring. The hydroxyl group on the pyridazin-4-ol can be oxidized to a ketone under certain conditions. The oxidation of similar heterocyclic systems can sometimes lead to the formation of new ring systems through intramolecular cyclization. researchgate.net

Reductive Transformations: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the ring, forming a dihydropyridazine (B8628806) or a piperidazine derivative. The bromine atom can also be removed (reduced) to yield the corresponding pyridazin-4-ol. Reagents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are commonly used for such reductions.

Thermal and Photochemical Reactivity Studies

The thermal and photochemical reactivity of pyridazine derivatives can lead to interesting molecular rearrangements and transformations.

Thermal Reactivity: Many heterocyclic compounds exhibit stability at elevated temperatures, but specific rearrangements can occur. For pyridazine systems, thermal reactions can include ring contractions, ring expansions, or fragmentation, depending on the substituents and conditions. The thermal stability of the pyridazine core can be influenced by the presence of functional groups.

Photochemical Reactivity: Upon irradiation with UV light, pyridazine derivatives can undergo various photochemical reactions. These can include valence isomerization, as seen in the photochemical transformation of pyridine (B92270) N-oxides to generate hydroxylated products. acs.org Photochemical reactions can also induce cis-trans isomerization and cyclization reactions in appropriately substituted pyridazine derivatives. unl.pt In some cases, photochemical activation can lead to the formation of novel, complex molecular architectures. unl.pt

Advanced Computational Chemistry and Theoretical Frameworks

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. While specific published data for 5-Bromopyridazin-4-ol (B3034460) hydrobromide is scarce, the methodologies are well-established. For instance, studies on similar heterocyclic compounds like 3-Bromo-2-hydroxypyridine have successfully used the B3LYP functional with basis sets like 6-311++G(d,p) for accurate predictions. nih.gov Such methods form the basis for the analyses described below.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For related brominated heterocyclic compounds, these gaps have been calculated to be in the range of 4.44 to 4.80 eV, suggesting considerable stability. researchgate.net The precise Egap for 5-Bromopyridazin-4-ol hydrobromide would require specific calculations, but it is expected to fall within a similar range, influenced by the electron-withdrawing effects of the bromine atom and the pyridazine (B1198779) ring structure.

Table 1: Illustrative Frontier Orbital Data for a Related Heterocyclic Compound (Note: This data is for a representative brominated pyridine (B92270) derivative and is intended for illustrative purposes, as specific data for this compound is not publicly available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. In a molecule like this compound, these would be expected around the electronegative nitrogen and oxygen atoms. nih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. For this compound, positive potential is anticipated around the hydrogen atoms, particularly the one attached to the hydroxyl group and the proton in the hydrobromide salt. nih.gov

Neutral Regions (Green): These areas represent regions with near-zero potential, typically found around carbon-carbon and carbon-hydrogen bonds. nih.gov

Analysis of the MESP surface provides a qualitative prediction of how the molecule will interact with other polar molecules and ions. mdpi.com

Derived from the energies of the frontier molecular orbitals (HOMO and LUMO), global reactivity descriptors provide quantitative measures of a molecule's reactivity. These descriptors help in classifying molecules and predicting their behavior in chemical reactions.

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests a higher propensity to lose electrons. mdpi.com

Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for comparing the reactivity of different compounds and understanding their reaction mechanisms. For example, a compound with a calculated electrophilicity index suggesting it is a moderate electrophile would be expected to react readily with nucleophiles. mdpi.com

Table 2: Example Global Reactivity Descriptors (Note: These values are hypothetical examples for illustrative purposes.)

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.45 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

Spectroscopic Property Prediction from First Principles

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict spectroscopic properties from first principles. nih.gov This allows for the theoretical calculation of UV-Visible, Infrared (IR), and NMR spectra. Comparing these predicted spectra with experimental data can validate the computed molecular structure and electronic properties. Such computational studies are invaluable for assigning spectral bands and understanding the electronic transitions and vibrational modes of the molecule.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, computational models can elucidate detailed reaction mechanisms. nih.gov For a molecule like this compound, this could involve modeling its synthesis, degradation, or its reaction with other chemical species. These studies can reveal the most favorable reaction pathways and provide insights into reaction kinetics and thermodynamics, guiding synthetic efforts and applications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of a molecule over time. researchgate.netscielo.br MD simulations treat atoms as classical particles and use force fields to model their movements. scielo.br

For this compound, MD simulations could reveal:

Conformational Flexibility: How the molecule rotates around its single bonds and what are its most stable conformations in different environments (e.g., in vacuum, in a solvent). nih.govnih.gov

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes. This is particularly relevant for understanding its solubility and how it might bind to a biological target. Simulations can quantify interactions like hydrogen bonds and van der Waals forces, providing a dynamic picture of the molecule's behavior in a condensed phase. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Detailed research findings and data tables for this compound are not available in the current scientific literature.

Molecular Mechanism and Biological Target Interaction Research in Vitro & Pre Discovery

Elucidation of Molecular Binding Mechanisms with Target Biomolecules

Understanding how a small molecule like 5-Bromopyridazin-4-ol (B3034460) hydrobromide interacts with biological macromolecules is a primary goal of molecular research. These investigations aim to define the precise nature of the binding, identify the target, and characterize the interaction forces.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. wjarr.com This method is instrumental in rational drug design and for predicting the binding mode of a ligand to a protein of interest. wjarr.com For pyridazinone derivatives, molecular docking studies have been extensively used to investigate their potential as inhibitors of various enzymes. wjarr.comtandfonline.comrjptonline.org

In a hypothetical docking study of 5-Bromopyridazin-4-ol hydrobromide, the compound would be computationally placed into the binding site of a target protein. The software would then calculate the most stable binding poses and estimate the binding affinity, often expressed as a docking score. These scores help to rank potential interactions. For instance, studies on other pyridazinone scaffolds have explored their binding to targets like HIV reverse transcriptase, cyclin-dependent kinases, and various oxidoreductases. tandfonline.comrjptonline.orgresearchgate.net The interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, given the presence of bromine in the target compound.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Protein Target (PDB ID) | Putative Biological Function | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Kinase X (e.g., 3XXX) | Cell Signaling | -8.5 | LEU83, LYS30, ASP145 |

| Oxidoreductase Y (e.g., 4YYY) | Metabolism | -7.9 | TYR98, PHE278, ARG345 |

| Bromodomain Z (e.g., 5ZZZ) | Epigenetic Regulation | -9.1 | ASN140, TRP81, TYR97 |

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound were not found in the search results.

Molecular dynamics (MD) simulations would further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

Following computational predictions, experimental methods are employed to validate the binding and characterize the binding site. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the ligand-protein complex, confirming the binding mode and revealing the precise atomic interactions.

For related pyridazinone inhibitors, crystal structures have been instrumental in showing how they occupy specific pockets within the enzyme active site. acs.org These studies reveal key hydrogen bonds, often involving the nitrogen atoms of the pyridazinone ring, and hydrophobic interactions with surrounding amino acid residues. acs.org For this compound, the bromine atom could potentially form halogen bonds with backbone carbonyls or other electron-rich atoms in the binding pocket, a type of interaction increasingly recognized for its importance in ligand binding.

Investigation of In Vitro Enzymatic Inhibition and Activation Pathways

The pyridazinone scaffold is present in molecules known to inhibit a wide range of enzymes. nih.govacs.orgnih.gov Therefore, a crucial area of research for this compound is its effect on enzyme activity. In vitro assays are used to determine whether the compound inhibits or activates specific enzymes and to quantify its potency.

Commonly, this involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Pyridazinone derivatives have demonstrated inhibitory activity against enzymes like phosphodiesterases (PDEs), cyclooxygenases (COX), and various protein kinases. nih.govnih.govnih.govnih.gov For example, certain pyridazinone derivatives have been identified as potent and selective inhibitors of PDE4, an enzyme involved in inflammatory pathways. nih.govrsc.org Others have shown selective inhibition of MAO-B or butyrylcholinesterase. ulakbim.gov.trmdpi.com

Table 2: Exemplary In Vitro Enzymatic Inhibition Data for Various Pyridazinone Derivatives

| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |

|---|---|---|---|

| Pyrido-pyridazinone | FER Tyrosine Kinase | 0.5 nM | acs.org |

| Indole-pyridazinone | PDE4B | 251 nM | nih.gov |

| Phenyl-pyridazinone | COX-2 | 0.356 µM | nih.gov |

| Methoxy-phenyl-pyridazinone | Butyrylcholinesterase (eqBuChE) | 12.8 µM | ulakbim.gov.tr |

| Benzalhydrazone-pyridazinone | MAO-B | 0.17 µM | mdpi.com |

This table shows data for related pyridazinone compounds to illustrate the type of research conducted. Specific data for this compound is not available.

Studies on Cellular Pathway Modulation at the Molecular Level

Beyond isolated enzymes, research extends to the cellular level to understand how a compound affects complex signaling networks. Upon entering a cell, a molecule can modulate various pathways, leading to a cascade of downstream effects. Studies on pyridazinone derivatives have shown their ability to influence key cellular signaling pathways, such as the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) pathway, which is central to inflammation. nih.govnih.gov

To investigate the effect of this compound on cellular pathways, researchers would use cell-based assays. For example, reporter gene assays can measure the activation of transcription factors like NF-κB. Western blotting or ELISA techniques can quantify the levels of specific proteins within a pathway, such as phosphorylated kinases or inflammatory cytokines (e.g., IL-6, TNF-α), to see if the compound alters their expression or activation state. nih.govnih.gov Studies on related compounds have demonstrated that pyridazinones can modulate the production of such inflammatory mediators. nih.govnih.gov

Structure-Mechanism Relationship (SMR) Studies for Bioactivity (without therapeutic claims)

Structure-Mechanism Relationship (SMR) studies, an extension of Structure-Activity Relationship (SAR) studies, aim to understand how the specific structural features of a molecule determine its mechanism of action. By synthesizing and testing a series of structurally related analogs, researchers can identify the chemical moieties responsible for a particular biological activity.

For the pyridazinone class, SAR studies have revealed key insights. For instance, the nature and position of substituents on the pyridazinone ring can dramatically influence potency and selectivity. nih.govresearchgate.netresearchgate.net In one study on pyridazinone-based kinase inhibitors, modifications at the C-5 position were found to improve kinase selectivity. acs.org Another study on pyridazinone derivatives as MAO-B inhibitors found that a para-chloro substituent on an associated ring increased inhibitory activity. mdpi.com

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. An ideal chemical probe is potent, selective, and cell-permeable. The development of such probes is crucial for validating biological targets and dissecting complex biological processes.

Given the diverse biological activities of the pyridazinone scaffold, this compound could serve as a starting point for the development of a chemical probe. Through iterative cycles of chemical synthesis and biological testing, its properties could be optimized. For example, if initial screening revealed an interaction with a particular bromodomain, medicinal chemistry efforts would focus on enhancing its potency and its selectivity over other bromodomain families. A structurally similar but inactive analog would also be developed to serve as a negative control, which is essential for validating on-target effects in biological experiments.

In-Depth Analysis of this compound: A Review of Modern Analytical Methodologies

The comprehensive characterization of novel chemical entities is fundamental to advancing chemical and pharmaceutical sciences. This article focuses on the advanced analytical and spectroscopic techniques utilized for the structural elucidation and purity assessment of this compound, a heterocyclic compound of potential interest. Due to the limited publicly available experimental data for this specific salt, this article will also draw upon established principles and data from analogous structures to illustrate the application of these state-of-the-art methodologies.

Cutting Edge Analytical and Spectroscopic Characterization Methodologies

The definitive identification and characterization of a compound such as 5-Bromopyridazin-4-ol (B3034460) hydrobromide rely on a suite of sophisticated analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures an unambiguous assignment of the molecular structure, conformation, and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. nih.gov For 5-Bromopyridazin-4-ol hydrobromide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for complete structural assignment.

For a definitive assignment, 2D NMR techniques are indispensable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would establish the connectivity between adjacent protons on the ring. nih.gov Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating the protons to their directly attached and long-range coupled carbon atoms, respectively. nih.gov This would allow for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum, including the quaternary carbons bearing the bromine and hydroxyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3/C3 | ~8.5-9.0 | ~140-145 | C5, C4a |

| H6/C6 | ~8.0-8.5 | ~130-135 | C4, C4a |

| C4 | - | ~155-160 | H3, H6 |

| C5 | - | ~110-115 | H3, H6 |

Note: These are predicted values and would require experimental verification.

Dynamic NMR spectroscopy could be employed to study the conformational dynamics of the pyridazinol ring and any potential tautomeric equilibria. growingscience.com For instance, the pyridazin-4-ol moiety could exist in equilibrium with its pyridazin-4-one tautomer. By acquiring NMR spectra at varying temperatures, it would be possible to study the kinetics of this exchange if it occurs on the NMR timescale. These studies provide valuable insights into the molecule's flexibility and the predominant tautomeric form in solution. growingscience.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. mdpi.com For this compound, HRMS would provide the exact mass of the protonated molecular ion [M+H]⁺. The high resolution of instruments like Orbitrap or FT-ICR mass spectrometers allows for mass measurements with an accuracy of a few parts per million, distinguishing the target compound from other potential impurities with similar nominal masses. mdpi.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the 5-Bromopyridazin-4-ol cation. The cleavage of the C-Br bond and losses of small molecules like CO or N₂ would provide further structural confirmation.

Table 2: Expected HRMS Data for 5-Bromopyridazin-4-ol

| Ion | Calculated Exact Mass |

| [C₄H₃BrN₂O + H]⁺ | 174.9556 |

Note: This mass is for the free base. The hydrobromide salt would dissociate in the ESI source.

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule. In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch from the protonated nitrogen (around 3100-3300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretch at lower wavenumbers. The presence of the hydrobromide salt would also be indicated by specific vibrational modes.

Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations and the C-Br bond, which often give strong Raman signals.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For this compound, an X-ray crystal structure would confirm the connectivity of the atoms, the bond lengths and angles, and the planarity of the pyridazine (B1198779) ring. Crucially, it would show the location of the proton on the pyridazine nitrogen and the position of the bromide counter-ion, detailing the hydrogen bonding and other intermolecular interactions that govern the crystal packing. This technique is the gold standard for unambiguous structure determination.

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. nih.gov A reversed-phase HPLC method could be developed for this compound using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. This method would be invaluable for determining the purity of a synthesized batch and for identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While the hydrobromide salt itself is non-volatile, derivatization of the hydroxyl group could potentially make the parent compound, 5-Bromopyridazin-4-ol, amenable to GC-MS analysis. This would provide another avenue for purity assessment and impurity identification based on the retention time and the mass spectrum of the analyte.

Future Research Directions and Translational Opportunities in Chemical Sciences

Automation and High-Throughput Synthesis Methodologies

The synthesis of pyridazine (B1198779) derivatives, including 5-Bromopyridazin-4-ol (B3034460) hydrobromide, is poised for significant advancement through the adoption of automation and high-throughput experimentation (HTE). These technologies offer the potential to rapidly explore vast chemical spaces, optimize reaction conditions, and accelerate the discovery of novel analogues with enhanced properties.

Current synthetic strategies can be laborious, often requiring sequential, manual experimentation to refine parameters such as temperature, pressure, and catalyst loading. youtube.com Automated platforms, however, enable the parallel execution of numerous experiments at a smaller scale, providing a comprehensive understanding of the chemical landscape in a fraction of the time. youtube.com Technologies like continuous flow chemistry are particularly well-suited for this purpose. nih.govrsc.org An automated flow synthesis system could be designed for the annulation of precursors to form the pyridazine core, followed by subsequent functionalization. nih.gov This approach not only increases efficiency but also enhances safety and consistency, particularly when handling reactive intermediates. youtube.com

A key advantage is the ability to rapidly generate libraries of related compounds. rsc.org By systematically varying the starting materials fed into an automated system, researchers can synthesize a diverse array of pyridazine derivatives based on the 5-Bromopyridazin-4-ol core. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening potential candidates in material science. nih.gov

Table 1: Comparison of Synthesis Methodologies for Pyridazine Derivatives

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | More easily scalable by extending run time |

| Parameter Control | Manual control, potential for variability | Precise, automated control of temperature, pressure, and stoichiometry |

| Reaction Time | Can be lengthy, including workup steps | Significantly reduced, often minutes instead of hours acs.org |

| Library Generation | Sequential and time-consuming | Parallel or sequential automated synthesis of many compounds rsc.org |

| Safety | Handling of potentially unstable intermediates at larger scales | Smaller reaction volumes at any given time enhance safety |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of molecular design and discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby guiding the synthesis of new compounds with desired characteristics. youtube.com For a scaffold like 5-Bromopyridazin-4-ol hydrobromide, AI/ML can be applied in several key areas.

Virtual Screening and Property Prediction: ML models, particularly graph neural networks, can be trained to predict the physicochemical and biological properties of molecules. youtube.com This allows for the high-throughput virtual screening of hypothetical pyridazine derivatives to identify candidates with promising features before committing to their synthesis. nih.gov

Generative Models for De Novo Design: AI can go beyond screening existing ideas and generate entirely new molecular structures. youtube.com Generative models can be conditioned to produce novel pyridazine-based compounds that are optimized for specific properties, such as binding affinity to a biological target or desired electronic characteristics for material applications.

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) utilizes AI to devise efficient synthetic routes for target molecules. acs.org By integrating deep learning with retrosynthesis knowledge, these tools can propose step-by-step pathways to create complex pyridazine analogues, saving significant time and resources in the lab. acs.org

The integration of AI with automated synthesis platforms creates a powerful closed-loop system for accelerated discovery. AI designs the compounds, the robotic system synthesizes and tests them, and the resulting data is fed back to the AI to refine the next cycle of design.

Exploration of this compound in Material Science Applications (e.g., organic electronics, sensors)

The pyridazine ring possesses unique electronic properties that make it an attractive component for advanced materials. nih.govnih.gov The two adjacent nitrogen atoms create a significant dipole moment, and the aromatic system allows for π-π stacking interactions. nih.gov These characteristics are fundamental to the performance of organic electronic devices and chemical sensors.

Organic Electronics: The electron-deficient nature of the pyridazine ring makes it a candidate for use in n-type organic semiconductors, which are crucial for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atom on the this compound scaffold provides a convenient handle for further chemical modification, allowing for the tuning of electronic properties through cross-coupling reactions to build larger conjugated systems.

Chemical Sensors: The dual hydrogen-bonding capacity of the pyridazine nitrogens can be exploited for molecular recognition. nih.govnih.gov A polymer or surface functionalized with the pyridazin-4-ol moiety could act as a selective sensor. The binding of a target analyte to the pyridazine unit could induce a measurable change in an electronic or optical signal. The specific arrangement of the hydroxyl group and nitrogen atoms could offer selectivity for particular analytes.

Future research would involve synthesizing polymers and small molecules incorporating the 5-Bromopyridazin-4-ol unit and characterizing their electronic, optical, and sensing properties.

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. mdpi.com The synthesis of pyridazines can benefit significantly from the application of green chemistry principles. researchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. acs.orgnih.gov Applying microwave irradiation to the cyclization steps in pyridazine synthesis could offer a more energy-efficient route. acs.org

Green Solvents and Solvent-Free Reactions: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids minimizes environmental impact. Even better, developing solvent-free reaction conditions, such as mechanochemical grinding, can eliminate solvent waste entirely. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net Designing an MCR strategy for the pyridazine core would be a significant step forward in terms of atom economy and process efficiency.

Table 2: Green Chemistry Strategies for Pyridazine Synthesis

| Strategy | Principle | Potential Benefit |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy for heating | Reduced reaction time, increased yield, lower energy consumption nih.gov |

| Use of Green Solvents | Employing environmentally benign solvents (e.g., water, ethanol) | Reduced pollution and health hazards researchgate.net |

| Solvent-Free Conditions | Reactions conducted by grinding or melting reactants without a solvent | Elimination of solvent waste, simplified purification mdpi.com |

Multi-Omics Integration for Systems-Level Understanding of Molecular Interactions

To fully comprehend the biological impact of a compound like this compound, a systems-level approach is necessary. Multi-omics integrates data from various biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of a molecule's interactions within a biological system.

Instead of studying the interaction with a single protein, multi-omics can reveal how the compound affects global gene expression (transcriptomics), the abundance of thousands of proteins (proteomics), and the concentration of various metabolites (metabolomics). This integrated analysis can uncover novel biological targets, identify off-target effects, and elucidate the compound's mechanism of action in unprecedented detail.

For instance, treating a cell culture with the compound and subsequently performing proteomic and metabolomic analysis could reveal which cellular pathways are perturbed. The pyridazine moiety is known to engage in robust hydrogen-bonding and π-stacking interactions with protein targets. nih.gov A multi-omics approach could identify which of the thousands of proteins in a cell are most significantly affected by these interactions, providing crucial insights for drug development or toxicology. Spectroscopic and molecular docking studies on related pyridazine derivatives have already demonstrated the utility of investigating interactions with key proteins like bovine serum albumin (BSA), providing a foundation for these broader systems-level analyses. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.